Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H4Cl2F3NO2 and a molecular weight of 274.02 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Chemical Reactions Analysis
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid.
Scientific Research Applications
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics research.
Synthesis of Antitumor Agents: The compound is a precursor in the synthesis of trisubstituted pyridines, which have antitumor activity.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
its effects are likely related to its ability to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved are not clearly defined in the available literature.
Comparison with Similar Compounds
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: Used in the synthesis of antitumor agents.
6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-D]pyrimidin-4(3H)-one: Another fluorinated compound with similar chemical properties.
These compounds share similar structural features but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYTJDDVIXLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670610 | |
Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130344-76-1 | |
Record name | Methyl 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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